molecular formula C20H15N3O4S B2414461 Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate CAS No. 862105-39-3

Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate

Cat. No.: B2414461
CAS No.: 862105-39-3
M. Wt: 393.42
InChI Key: XZDWUXKADNCSJW-UHFFFAOYSA-N
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Description

Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate is a complex organic compound that features a benzofuro[3,2-d]pyrimidine moietyThe benzofuro[3,2-d]pyrimidine scaffold is known for its biological activity and has been studied for its therapeutic potential .

Preparation Methods

The synthesis of Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Thioether formation:

    Amidation: The acetamido group is introduced through an amidation reaction.

    Esterification: Finally, the methyl ester group is formed through esterification.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thioether or acetamido groups, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activity. It may have applications in the treatment of various diseases, including cancer and infectious diseases.

    Material Science: The unique structural features of this compound make it a candidate for use in the development of new materials with specific properties.

    Biological Research: It can be used as a tool compound to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate involves its interaction with specific molecular targets. The benzofuro[3,2-d]pyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar compounds to Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate include other benzofuro[3,2-d]pyrimidine derivatives. These compounds share the core structure but may have different substituents, leading to variations in their biological activity and applications. Some similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[[2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c1-26-20(25)12-6-2-4-8-14(12)23-16(24)10-28-19-18-17(21-11-22-19)13-7-3-5-9-15(13)27-18/h2-9,11H,10H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDWUXKADNCSJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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